molecular formula C20H18N2O3 B11998862 N'-(Furan-2-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide CAS No. 599166-45-7

N'-(Furan-2-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide

Katalognummer: B11998862
CAS-Nummer: 599166-45-7
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: QKDSTTLEMOXLFU-FYJGNVAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(Furan-2-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide is an organic compound that features a furan ring, a benzyl ether, and a benzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Furan-2-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide typically involves the condensation of furan-2-carbaldehyde with 4-((4-methylbenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

    Step 1: Preparation of 4-((4-methylbenzyl)oxy)benzohydrazide by reacting 4-((4-methylbenzyl)oxy)benzoic acid with hydrazine hydrate.

    Step 2: Condensation of the prepared 4-((4-methylbenzyl)oxy)benzohydrazide with furan-2-carbaldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(Furan-2-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazides.

    Substitution: Substituted benzyl ethers.

Wissenschaftliche Forschungsanwendungen

N’-(Furan-2-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of N’-(Furan-2-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and hydrazide moiety are key functional groups that contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide
  • N’-(Furan-2-ylmethylene)-4-methoxybenzohydrazide
  • N’-(Furan-2-ylmethylene)-4-ethoxybenzohydrazide

Uniqueness

N’-(Furan-2-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide is unique due to the presence of the 4-methylbenzyl ether group, which can influence its reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.

Eigenschaften

CAS-Nummer

599166-45-7

Molekularformel

C20H18N2O3

Molekulargewicht

334.4 g/mol

IUPAC-Name

N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C20H18N2O3/c1-15-4-6-16(7-5-15)14-25-18-10-8-17(9-11-18)20(23)22-21-13-19-3-2-12-24-19/h2-13H,14H2,1H3,(H,22,23)/b21-13+

InChI-Schlüssel

QKDSTTLEMOXLFU-FYJGNVAPSA-N

Isomerische SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CO3

Kanonische SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.